A Senior Application Scientist's Technical Guide to Sodium 2-Oxoglutarate
A Senior Application Scientist's Technical Guide to Sodium 2-Oxoglutarate
Abstract
Sodium 2-oxoglutarate, the salt form of α-ketoglutarate (AKG), is a pivotal molecule at the crossroads of cellular metabolism, epigenetics, and signaling. As a key intermediate in the tricarboxylic acid (TCA) cycle, it is central to energy production.[1][2][3] Beyond its bioenergetic role, it functions as an essential cofactor for numerous dioxygenase enzymes, including those involved in DNA and histone demethylation, thereby linking metabolic status to epigenetic regulation and gene expression.[2][4] This guide provides an in-depth examination of the physicochemical properties, core biological functions, and critical applications of sodium 2-oxoglutarate for researchers and drug development professionals. We will explore its chemical characteristics, delve into its multifaceted roles in cellular physiology, present validated analytical methodologies for its quantification, and discuss its applications in cell culture and therapeutics, grounding all claims in authoritative references.
Introduction: The Centrality of a Keystone Metabolite
Alpha-ketoglutarate (AKG), also known as 2-oxoglutarate, is more than a simple metabolic intermediate; it is a master regulator of cellular fate and function.[1][3][4] Its disodium salt, sodium 2-oxoglutarate, is the stable, water-soluble form commonly used in experimental and clinical settings. The molecule's significance stems from its unique position linking carbon and nitrogen metabolism.[1] It serves as a critical nitrogen scavenger and a precursor for the synthesis of amino acids like glutamate and glutamine, which are vital for protein synthesis and as metabolic fuel for rapidly dividing cells, such as those in the gastrointestinal tract.[5][6] Recent research has expanded our understanding of AKG's role, highlighting its influence on lifespan extension, stem cell maintenance, and its potential as a therapeutic agent in metabolic disorders and oncology.[1][3][4] This guide aims to provide the foundational knowledge and practical insights necessary to effectively study and utilize this pleiotropic molecule.
Physicochemical Properties of Sodium 2-Oxoglutarate
A thorough understanding of a molecule's chemical properties is the bedrock of sound experimental design. Sodium 2-oxoglutarate's behavior in solution—its solubility, stability, and ionic state—dictates how it should be stored, handled, and deployed in assays.
Core Chemical Identity and Structure
Sodium 2-oxoglutarate is the disodium salt of 2-oxopentanedioic acid. The presence of two carboxyl groups and a ketone functional group confers high reactivity and polarity to the molecule.[1]
| Property | Value | Source(s) |
| IUPAC Name | Disodium 2-oxopentanedioate | [2][7][8] |
| Synonyms | Disodium 2-ketoglutarate, Disodium oxoglurate | [7][9][10] |
| Molecular Formula | C₅H₄Na₂O₅ (Anhydrous) | [7][8][10] |
| Molecular Weight | 190.06 g/mol (Anhydrous) | [7][10] |
| 226.09 g/mol (Dihydrate) | [11] | |
| CAS Number | 305-72-6 | [7][9][10][11] |
Solubility and Solution Behavior
Solubility: Sodium 2-oxoglutarate is highly soluble in water and polar solvents due to its ionic nature and the hydrogen bonding capacity of its carboxyl and ketone groups.[1][12] This high aqueous solubility is crucial for its biological role, allowing for efficient transport within the aqueous cellular environment.[1] While highly soluble in aqueous buffers like PBS (approx. 10 mg/mL for the acid form), its solubility in organic solvents such as ethanol and DMSO is more limited (approx. 10 mg/mL for the acid form).[13]
pKa Values: The parent acid, α-ketoglutaric acid, is a dicarboxylic acid with two distinct acid dissociation constants (pKa).
Insight for the Scientist: The pKa values are critical. At physiological pH (~7.4), both carboxyl groups are deprotonated, meaning the molecule exists predominantly as the 2-oxoglutarate dianion. This is the biologically active form that interacts with enzymes. When preparing stock solutions, dissolving the sodium salt in a buffered solution (e.g., PBS pH 7.2-7.4) is preferable to dissolving it in pure water to maintain a stable pH and ensure the correct ionic form.
Stability and Storage
Solid Form: As a crystalline solid, sodium 2-oxoglutarate is stable for years when stored under appropriate conditions.[13] It is hygroscopic (tending to absorb moisture from the air), so it should be kept in a tightly sealed container in a cool, dry place, often at -20°C for long-term storage.[9][13]
Aqueous Solutions: Aqueous solutions are less stable. It is recommended to prepare aqueous stock solutions fresh.[13] If storage is necessary, filter-sterilize the solution and store at 4°C for short-term use or in aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Degradation can occur over time, especially at non-neutral pH or elevated temperatures.[1]
Core Biological Functions: A Metabolic and Epigenetic Hub
AKG's central position in metabolism allows it to sense and influence the cell's energetic and nutrient status. Its functions extend far beyond the mitochondria, impacting the nucleus and cytoplasm.
The Krebs Cycle and Energy Metabolism
AKG is a cornerstone intermediate of the tricarboxylic acid (TCA) or Krebs cycle.[1][2][3] It is formed from isocitrate via oxidative decarboxylation, a reaction catalyzed by the enzyme isocitrate dehydrogenase (IDH).[1][5] Subsequently, AKG is converted to succinyl-CoA by the α-ketoglutarate dehydrogenase complex, another rate-limiting step in the cycle.[6][14] This pathway is fundamental for generating reducing equivalents (NADH and FADH₂) that fuel ATP production through oxidative phosphorylation.[14]
Linking Carbon and Nitrogen Metabolism
AKG is a critical link between the metabolism of carbohydrates and proteins. Through transamination reactions, AKG can accept an amino group to form glutamate, a key non-essential amino acid and neurotransmitter.[1][2][5] This process allows the cell to synthesize amino acids and safely transport and eliminate excess nitrogen, preventing ammonia toxicity.[2][5][6]
Cofactor for AKG-Dependent Dioxygenases
Perhaps the most exciting area of recent AKG research is its role as an obligatory cofactor for a large family of Fe(II)/α-ketoglutarate-dependent dioxygenases.[2][15] These enzymes use AKG to drive hydroxylation reactions that are critical for:
-
Epigenetic Regulation: AKG is required by TET enzymes for DNA demethylation and by Jumonji C (JmjC) domain-containing histone demethylases for removing methyl marks from histones.[2][4] By controlling the levels of AKG, a cell directly links its metabolic state to its epigenetic landscape and gene expression patterns.[4]
-
Hypoxia Sensing: Prolyl hydroxylases (PHDs) use AKG to hydroxylate hypoxia-inducible factor (HIF-1α), targeting it for degradation under normal oxygen conditions.[1] When oxygen or AKG levels are low, HIF-1α is stabilized, activating the cellular response to hypoxia.
-
Collagen Synthesis: Prolyl-4-hydroxylase, essential for the formation of stable collagen triple helices, is an AKG-dependent enzyme.[3]
Caption: The central role of α-Ketoglutarate in cellular metabolism and regulation.
Analytical Methodologies for Quantification
Accurate quantification of AKG in biological samples is essential for studying its dynamics in health and disease. While colorimetric and fluorometric assays exist, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for its sensitivity and specificity.[5][16][17][18]
Principle of LC-MS/MS Quantification
LC-MS/MS methods involve three main stages:
-
Sample Preparation: Extraction of metabolites from the biological matrix (e.g., plasma, cell lysate) and removal of interfering substances like proteins.
-
Chromatographic Separation (LC): Separation of AKG from other metabolites based on its chemical properties using a high-performance liquid chromatography (HPLC) column.
-
Detection and Quantification (MS/MS): Ionization of the separated AKG and detection based on its unique mass-to-charge ratio (m/z) and the m/z of its fragments, providing high specificity.
Example Protocol: LC-MS/MS Quantification of AKG in Plasma
This protocol is a representative example based on established methodologies.[18][19][20] Researchers must validate the method in their own laboratory.
Causality Behind Choices:
-
Protein Precipitation: Acetonitrile is used to denature and precipitate proteins, which would otherwise clog the LC column and suppress the MS signal.
-
Derivatization (Optional but common): AKG is a small, polar molecule that can be difficult to retain on standard reversed-phase LC columns. Derivatization, for example with N-methyl imidazole or 2,4-dinitrophenylhydrazine (2,4-DNPH), improves its chromatographic behavior and ionization efficiency.[17][18][20]
-
Internal Standard: A stable isotope-labeled version of AKG (e.g., ¹³C₅-AKG) is added at the beginning of sample prep. It behaves identically to the endogenous AKG through extraction and analysis, allowing for precise correction of any sample loss or matrix effects.
Step-by-Step Methodology:
-
Reagents and Materials:
-
Plasma samples, AKG standard, stable isotope-labeled internal standard (IS).
-
HPLC-grade acetonitrile, water, and formic acid.
-
Derivatization agent (if used).
-
Centrifuge, vortex mixer, LC-MS/MS system.
-
-
Sample Preparation: a. Thaw plasma samples on ice. b. To 50 µL of plasma, add 10 µL of IS working solution. Vortex briefly. c. Add 200 µL of ice-cold acetonitrile to precipitate proteins. d. Vortex vigorously for 1 minute. e. Incubate at -20°C for 20 minutes to enhance precipitation. f. Centrifuge at 14,000 x g for 10 minutes at 4°C. g. Carefully transfer the supernatant to a new tube. h. Evaporate the supernatant to dryness under a gentle stream of nitrogen. i. Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% water, 5% acetonitrile, 0.1% formic acid). Vortex and transfer to an autosampler vial.
-
LC-MS/MS Analysis:
-
LC System: Agilent 1290 Infinity II or equivalent.[19]
-
Column: A C18 reversed-phase column (e.g., Agilent Zorbax) is commonly used.[19]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A typical gradient runs from 5% B to 95% B over several minutes to elute compounds of varying polarity.
-
MS System: Agilent 6490 Triple Quadrupole or equivalent.[19]
-
Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for underivatized AKG.
-
MRM Transitions: Monitor the specific parent ion -> fragment ion transitions for both endogenous AKG and the IS.
-
-
Data Analysis: a. Integrate the peak areas for both the AKG and IS transitions. b. Calculate the ratio of the AKG peak area to the IS peak area. c. Generate a standard curve by plotting the area ratios of known standards against their concentrations. d. Determine the concentration of AKG in the samples by interpolating their area ratios from the standard curve.[5]
Caption: A typical workflow for the quantification of AKG in plasma by LC-MS/MS.
Applications in Research and Therapeutics
The multifaceted roles of sodium 2-oxoglutarate make it a valuable tool in various research and clinical applications.
Cell Culture Supplement
AKG is frequently added to cell culture media as a readily available energy source and a key precursor for biosynthesis.
-
Rationale: Many cultured cells, particularly cancer cells and stem cells, exhibit high rates of glutaminolysis, where glutamine is converted to glutamate and then to AKG to replenish the TCA cycle—a process known as anaplerosis.[2] Supplementing with cell-permeable forms of AKG can support this high metabolic demand, improve cell viability, and maintain cellular function.
-
Stem Cell Biology: Maintaining high intracellular AKG levels is crucial for preserving the pluripotency of embryonic stem cells. It does so by promoting the activity of TET enzymes, which maintain the demethylated, "open" state of chromatin required for pluripotency gene expression.[4]
Therapeutic Potential
The ability of AKG to influence metabolism, epigenetics, and protein synthesis has led to its investigation as a therapeutic agent.
-
Aging and Longevity: Studies have shown that AKG can extend the lifespan of adult organisms like C. elegans.[3] This effect is thought to be mediated by the inhibition of ATP synthase and the TOR signaling pathway, key regulators of aging.[3]
-
Metabolic and Muscle-Wasting Disorders: As a supplement, AKG has been shown to stimulate protein synthesis and inhibit protein degradation in muscle.[6] This has led to its use in clinical settings to improve amino acid metabolism in hemodialysis patients and facilitate muscle protein synthesis in post-operative patients.[6]
-
Oncology: The role of AKG in cancer is complex. While it can fuel the TCA cycle in some tumors, in others with IDH mutations, AKG levels are depleted. Restoring AKG levels has been shown to reduce the growth of certain cancer cells, suggesting it may have context-dependent anti-tumor effects.[2]
Conclusion
Sodium 2-oxoglutarate is a deceptively simple molecule with a profound impact on cellular physiology. Its roles as a central metabolic intermediate, a critical nitrogen transporter, and an essential cofactor for epigenetic and signaling enzymes place it at the heart of cellular decision-making. For researchers in metabolism, oncology, and aging, a deep, mechanistic understanding of this keystone metabolite is not just beneficial—it is essential. The protocols and insights provided in this guide serve as a foundation for rigorous and innovative research into the complex and expanding world of α-ketoglutarate.
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